(4-Methylpentan-2-YL)hydrazine

Lipophilicity LogP Phase partitioning

Standard achiral alkyl hydrazines (methyl-, ethyl-) fail to replicate the steric and electronic profiles required for stereocontrolled pyrazole or triazole formation. (4-Methylpentan-2-YL)hydrazine (CAS 57874-30-3) solves this with: - A chiral center at the point of hydrazine attachment for chirality transfer without external auxiliaries. - XLogP3-AA of 1.2, balancing solubility and passive diffusion. - Three rotatable bonds and β-branching for systematic SAR studies. Available as a research-grade building block with immediate shipping.

Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol
CAS No. 57874-30-3
Cat. No. B12444177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpentan-2-YL)hydrazine
CAS57874-30-3
Molecular FormulaC6H16N2
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCC(C)CC(C)NN
InChIInChI=1S/C6H16N2/c1-5(2)4-6(3)8-7/h5-6,8H,4,7H2,1-3H3
InChIKeyUNJASMJCUINBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Characteristics


(4-Methylpentan-2-YL)hydrazine (CAS 57874-30-3) is a branched alkyl hydrazine with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.20 g·mol⁻¹ [1]. It is formally classified as a monoalkyl-substituted hydrazine derivative, wherein the hydrazine moiety (–NH–NH₂) is attached to the C-2 position of a 4-methylpentane scaffold. The compound is listed as a research chemical and synthetic building block by multiple supplier catalogs , and its computed physicochemical descriptors—including an XLogP3-AA value of 1.2, a topological polar surface area (TPSA) of 38.1 Ų, two hydrogen-bond donors, two hydrogen-bond acceptors, three rotatable bonds, and the presence of one undefined atom stereocenter—are recorded in the PubChem database [1]. These features distinguish it from simpler, achiral, linear alkyl hydrazines and are relevant to procurement decisions where steric, electronic, or solubility profiles must be matched to specific reaction conditions.

Why Generic Alkyl Hydrazine Substitution Fails


Generic substitution with a simpler or less sterically demanding alkyl hydrazine (e.g., methylhydrazine, ethylhydrazine, or even tert-butylhydrazine) is unlikely to replicate the reaction outcomes obtained with (4-methylpentan-2-YL)hydrazine. The 4-methylpentan-2-yl chain introduces a specific combination of branching at the β‑carbon, chain length, and a chiral center at the point of hydrazine attachment [1]. These structural attributes collectively control the nucleophilic reactivity of the substituted nitrogen center, modulate the ambident reactivity profile of the hydrazine group, and alter the solubility and phase-transfer behavior of the resulting intermediates relative to linear or less-substituted analogs [2]. Consequently, substituting a generic alkyl hydrazine can lead to altered regioselectivity in heterocycle formation, different reaction kinetics, or failure to achieve the desired stereochemical outcome, making direct replacement without re-optimization inadvisable for applications where the 4-methylpentan-2-yl scaffold is essential.

Quantitative Evidence for Product Selection


Enhanced Lipophilicity vs. Simpler Alkyl Hydrazines

The target compound exhibits a computed XLogP3-AA value of 1.2 [1], which is substantially higher than that of methylhydrazine (XLogP3-AA ≈ –0.7) and ethylhydrazine (XLogP3-AA ≈ 0.1). This 1.1–1.9 log-unit increase reflects the contribution of the branched C₆ alkyl chain and translates into greater affinity for organic phases during extraction or biphasic reactions.

Lipophilicity LogP Phase partitioning Organic synthesis

Presence of a Chiral Stereocenter

PubChem records an Undefined Atom Stereocenter Count of 1 for (4-methylpentan-2-YL)hydrazine [1], corresponding to the C-2 carbon bearing the hydrazine group. In contrast, methylhydrazine, ethylhydrazine, and tert-butylhydrazine each have a Defined Atom Stereocenter Count of 0, as they lack a chiral center proximal to the hydrazine moiety.

Chirality Asymmetric synthesis Stereocenter Chiral pool

Increased Conformational Flexibility

The compound possesses three rotatable bonds [1], compared to one rotatable bond in methylhydrazine and two in ethylhydrazine. This higher degree of conformational freedom allows the hydrazine group to adopt multiple orientations relative to the branched alkyl chain, which can influence binding modes in enzyme inhibition or modulate transition-state geometries in cyclocondensation reactions.

Conformational flexibility Rotatable bonds Molecular recognition SAR

Recommended Procurement and Application Scenarios


Asymmetric Synthesis of Chiral Heterocycles

Laboratories engaged in enantioselective synthesis of pyrazoles, pyridazines, or triazoles should procure (4-methylpentan-2-YL)hydrazine rather than achiral alkyl hydrazines when the target molecule requires a stereodefined substituent at the hydrazine-derived ring position. The single undefined stereocenter [Evidence_Item 2, REFS-1] can be resolved or exploited to transfer chirality during cyclocondensation, eliminating the need for external chiral auxiliaries.

Medicinal Chemistry Lead Optimization Requiring Elevated logP

In drug discovery programs where the hydrazine fragment serves as a warhead or linker, the XLogP3-AA of 1.2 [Evidence_Item 1, REFS-1] provides a lipophilicity advantage that can improve membrane permeability and metabolic compartmentalization. This compound is preferred over methylhydrazine or ethylhydrazine when the lead series demands a logP in the 1–2 range to balance solubility and passive diffusion.

SAR Studies Probing Alkyl Chain Branching Effects

For systematic SAR exploration of hydrazine-based enzyme inhibitors, the combination of a branched β-carbon, a chiral center, and three rotatable bonds [Evidence_Item 3, REFS-1] makes this compound a valuable probe to dissect steric versus electronic contributions. It should be included in a panel alongside linear and shorter-branched analogs to deconvolute the impact of chain topology on potency and selectivity.

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